molecular formula C13H11N3O2S B2845721 5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 60870-42-0

5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2845721
CAS RN: 60870-42-0
M. Wt: 273.31
InChI Key: IUUXUQJNQPJBCJ-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (5F4MTPT) is a novel small molecule that has recently been studied for its potential applications in scientific research. It has been found to possess unique properties that make it a promising candidate for use in a variety of laboratory experiments and studies.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • 5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol was synthesized from furan-2-carbohydrazide and characterized. This compound exhibited antimicrobial activities against tested microorganisms (Başoğlu et al., 2013).

Thiol-Thione Tautomerism

  • Studies on 5-furan-2yl[1,3,4]oxadiazole-2-thiol and 5-furan-2yl-4H [1,2,4] triazole-3-thiol, related compounds, revealed their thiol-thione tautomeric equilibrium, essential for understanding chemical properties and interactions (Koparır et al., 2005).

Antimicrobial Activity of Derivatives

  • The antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives was studied, showing moderate activity against gram-positive and gram-negative bacteria (Danilchenko & Parchenko, 2017).

Synthesis of Triazole Derivatives

  • Novel synthesis methods were developed for 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives, providing a basis for further exploration and application in various fields (Cansiz et al., 2004).

Corrosion Inhibition

  • Benzimidazole derivatives, closely related to the compound , were investigated as inhibitors for mild steel corrosion, indicating potential industrial applications (Yadav et al., 2013).

properties

IUPAC Name

3-(furan-2-yl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-17-10-6-4-9(5-7-10)16-12(14-15-13(16)19)11-3-2-8-18-11/h2-8H,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUXUQJNQPJBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

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